molecular formula C17H15NO B14336344 4-Methyl-8-phenylmethoxyquinoline

4-Methyl-8-phenylmethoxyquinoline

Cat. No.: B14336344
M. Wt: 249.31 g/mol
InChI Key: AESDNNDHMXKXAW-UHFFFAOYSA-N
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Description

4-Methyl-8-phenylmethoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-8-phenylmethoxyquinoline can be achieved through various methods. One common approach involves the Skraup synthesis, which is a classical method for preparing quinoline derivatives. This method typically involves the reaction of aniline with glycerol in the presence of an oxidizing agent such as sulfuric acid . The reaction proceeds through the formation of acrolein, which then undergoes cyclization and oxidation to yield the quinoline core.

Industrial Production Methods: Industrial production of this compound may involve the use of transition-metal catalyzed reactions. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to introduce the phenylmethoxy group at the 8-position . These methods offer high yields and selectivity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-8-phenylmethoxyquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like bromine, chlorine, and various electrophiles can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives with enhanced properties.

Mechanism of Action

4-Methyl-8-phenylmethoxyquinoline can be compared with other quinoline derivatives:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylmethoxy group at the 8-position enhances its lipophilicity and potential for drug development .

Comparison with Similar Compounds

  • Quinine
  • Chloroquine
  • 8-Hydroxyquinoline

Properties

Molecular Formula

C17H15NO

Molecular Weight

249.31 g/mol

IUPAC Name

4-methyl-8-phenylmethoxyquinoline

InChI

InChI=1S/C17H15NO/c1-13-10-11-18-17-15(13)8-5-9-16(17)19-12-14-6-3-2-4-7-14/h2-11H,12H2,1H3

InChI Key

AESDNNDHMXKXAW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=NC=C1)OCC3=CC=CC=C3

Origin of Product

United States

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